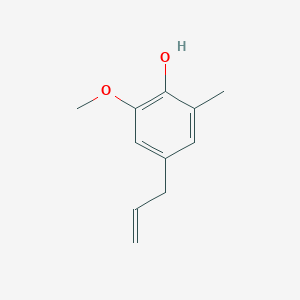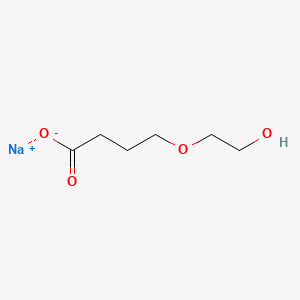
Sodium 4-(2-hydroxyethoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(2-hydroxyethoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sodium ion and a 4-(2-hydroxyethoxy)butanoate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(2-hydroxyethoxy)butanoate typically involves the esterification of 4-(2-hydroxyethoxy)butanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
4-(2-hydroxyethoxy)butanoic acid+NaOH→Sodium 4-(2-hydroxyethoxy)butanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Sodium 4-(2-hydroxyethoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of sodium 4-(2-hydroxyethoxy)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Sodium 4-(2-hydroxyethoxy)butanoate can be compared with other similar compounds, such as:
Sodium butanoate: Lacks the hydroxyethoxy group, resulting in different chemical properties and applications.
Sodium 4-hydroxybutanoate: Contains a hydroxyl group directly attached to the butanoate chain, leading to different reactivity and biological effects.
Uniqueness: The presence of the 2-hydroxyethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Propiedades
Número CAS |
854852-15-6 |
|---|---|
Fórmula molecular |
C6H11NaO4 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
sodium;4-(2-hydroxyethoxy)butanoate |
InChI |
InChI=1S/C6H12O4.Na/c7-3-5-10-4-1-2-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
Clave InChI |
MGFBPNKTYSSDOE-UHFFFAOYSA-M |
SMILES canónico |
C(CC(=O)[O-])COCCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




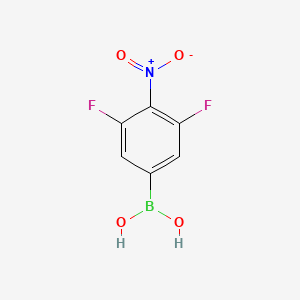
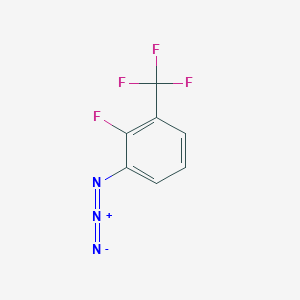
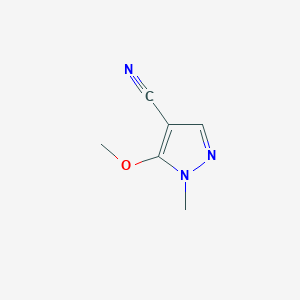
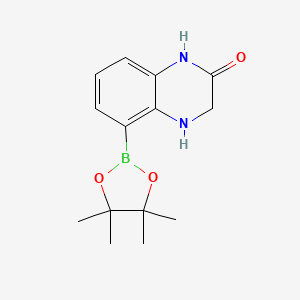
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)



![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
